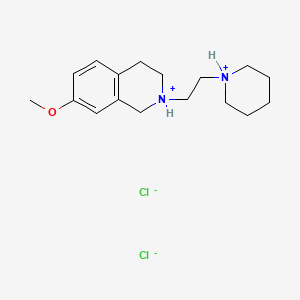
Isoquinoline, 1,2,3,4-tetrahydro-7-methoxy-2-(2-piperidinoethyl)-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoquinoline, 1,2,3,4-tetrahydro-7-methoxy-2-(2-piperidinoethyl)-, dihydrochloride is a heterocyclic organic compound It is a derivative of isoquinoline, which is a fundamental structure in many natural and synthetic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isoquinoline, 1,2,3,4-tetrahydro-7-methoxy-2-(2-piperidinoethyl)-, dihydrochloride typically involves the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the condensation of benzaldehyde with aminoacetaldehyde diethyl acetal.
Piperidinoethyl Substitution: The 2-position substitution with a piperidinoethyl group can be carried out through a nucleophilic substitution reaction using 2-chloroethylpiperidine.
Hydrogenation: The final step involves the hydrogenation of the isoquinoline ring to form the tetrahydroisoquinoline derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Isoquinoline, 1,2,3,4-tetrahydro-7-methoxy-2-(2-piperidinoethyl)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can further hydrogenate the compound to form fully saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidinoethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation can be carried out using hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Nucleophilic substitution reactions can be facilitated using alkyl halides or sulfonates.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Fully saturated tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Isoquinoline, 1,2,3,4-tetrahydro-7-methoxy-2-(2-piperidinoethyl)-, dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.
Biological Research: The compound is used in research to understand its interactions with biological targets and its effects on cellular processes.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of Isoquinoline, 1,2,3,4-tetrahydro-7-methoxy-2-(2-piperidinoethyl)-, dihydrochloride involves its interaction with specific molecular targets in the body. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various pharmacological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Tetrahydroisoquinoline: A simpler derivative without the methoxy and piperidinoethyl substitutions.
Methoxyisoquinoline: Lacks the tetrahydro and piperidinoethyl groups.
Piperidinoethylisoquinoline: Lacks the methoxy group.
Uniqueness
Isoquinoline, 1,2,3,4-tetrahydro-7-methoxy-2-(2-piperidinoethyl)-, dihydrochloride is unique due to its combination of structural features, which confer specific chemical and biological properties
Properties
CAS No. |
101670-55-7 |
|---|---|
Molecular Formula |
C17H28Cl2N2O |
Molecular Weight |
347.3 g/mol |
IUPAC Name |
7-methoxy-2-(2-piperidin-1-ium-1-ylethyl)-1,2,3,4-tetrahydroisoquinolin-2-ium;dichloride |
InChI |
InChI=1S/C17H26N2O.2ClH/c1-20-17-6-5-15-7-10-19(14-16(15)13-17)12-11-18-8-3-2-4-9-18;;/h5-6,13H,2-4,7-12,14H2,1H3;2*1H |
InChI Key |
OTMVZRSSYQYRGN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(CC[NH+](C2)CC[NH+]3CCCCC3)C=C1.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















